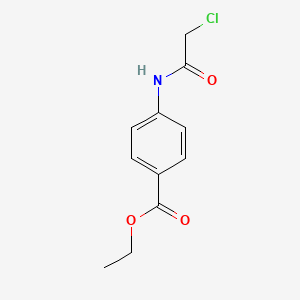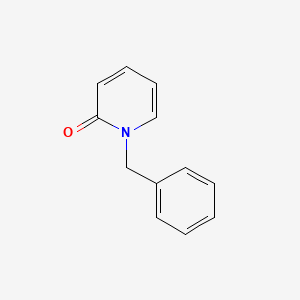![molecular formula C10H14N2O2S B1267798 2-氨基-3-[(2-吡啶-2-基乙基)硫]丙酸 CAS No. 29567-83-7](/img/structure/B1267798.png)
2-氨基-3-[(2-吡啶-2-基乙基)硫]丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound is employed in proteomics research to study protein interactions and functions. It can be used as a probe to investigate enzyme activities and protein-ligand binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
准备方法
The synthesis of 2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid involves several steps. One common synthetic route includes the reaction of 2-pyridin-2-ylethylamine with 3-chloropropanoic acid under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux for several hours, followed by purification through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. These methods often include continuous flow reactors and automated purification systems to enhance efficiency and scalability .
化学反应分析
2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used .
作用机制
The mechanism of action of 2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects in the treatment of diseases.
相似化合物的比较
2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid can be compared with other similar compounds, such as:
2-Amino-3-(pyridin-2-yl)propanoic acid: This compound lacks the thio group present in 2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid, which may result in different chemical reactivity and biological activity.
2-Amino-3-(2-thienyl)propanoic acid: This compound contains a thienyl group instead of a pyridinyl group, leading to variations in its chemical and biological properties.
属性
CAS 编号 |
29567-83-7 |
|---|---|
分子式 |
C10H14N2O2S |
分子量 |
226.30 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(2-pyridin-2-ylethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C10H14N2O2S/c11-9(10(13)14)7-15-6-4-8-3-1-2-5-12-8/h1-3,5,9H,4,6-7,11H2,(H,13,14)/t9-/m0/s1 |
InChI 键 |
LZHOUAHZPZIFRR-VIFPVBQESA-N |
手性 SMILES |
C1=CC=NC(=C1)CCSC[C@@H](C(=O)O)N |
SMILES |
C1=CC=NC(=C1)CCSCC(C(=O)O)N |
规范 SMILES |
C1=CC=NC(=C1)CCSCC(C(=O)O)N |
序列 |
X |
同义词 |
S-(2-(2-pyridinyl)ethyl)-L-cysteine S-beta-(2-pyridylethyl)-L-cysteine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


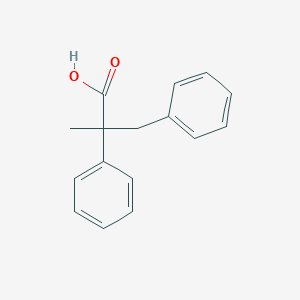
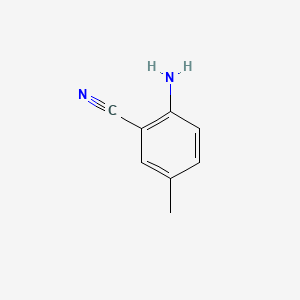

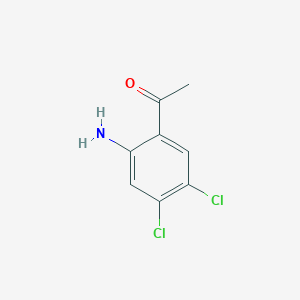
![1,3-Bis(1H-benzo[d]imidazol-2-yl)propane](/img/structure/B1267723.png)
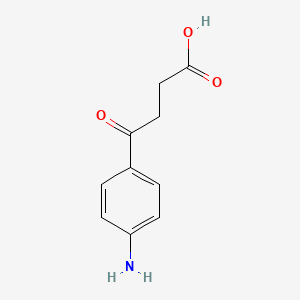
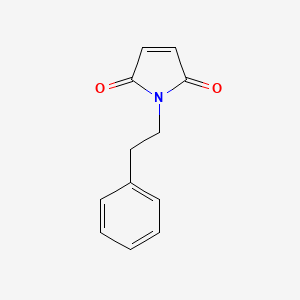
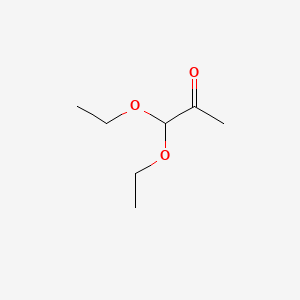
![n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide](/img/structure/B1267730.png)


